An In-depth Technical Guide to 2-Amino-5-methylpyridin-3-ol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Amino-5-methylpyridin-3-ol: Synthesis, Properties, and Applications
CAS Number: 20348-17-8 | Molecular Formula: C₆H₈N₂O | Molecular Weight: 124.14 g/mol
Introduction
2-Amino-5-methylpyridin-3-ol is a heterocyclic organic compound belonging to the class of substituted aminopyridinols. These structures are of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science, due to their versatile chemical functionalities and potential as key building blocks in the synthesis of more complex molecules. The strategic placement of an amino group, a hydroxyl group, and a methyl group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate for the development of novel pharmaceuticals and functional materials.
This guide provides a comprehensive overview of 2-Amino-5-methylpyridin-3-ol, covering its structural features, potential synthetic pathways, predicted physicochemical properties, and anticipated reactivity. It is intended for an audience of researchers, scientists, and drug development professionals, offering insights into the handling, utilization, and potential applications of this compound and its derivatives.
Molecular Structure and Properties
The foundational structure of 2-Amino-5-methylpyridin-3-ol is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The key functional groups that dictate its chemical behavior are:
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2-Amino Group (-NH₂): This primary amine is a strong activating group, increasing the electron density of the pyridine ring through resonance. It also serves as a primary site for nucleophilic reactions and can act as a hydrogen bond donor.
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3-Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated to form a phenoxide. It is also a hydrogen bond donor and acceptor and can participate in etherification and esterification reactions.
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5-Methyl Group (-CH₃): This alkyl group has a weak electron-donating effect through induction and contributes to the lipophilicity of the molecule.
The interplay of these functional groups governs the molecule's overall reactivity and physical properties.
Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to have some solubility in water due to the polar amino and hydroxyl groups capable of hydrogen bonding. Likely soluble in polar organic solvents like alcohols, DMSO, and DMF. |
| pKa | The pyridine nitrogen is expected to be basic, while the hydroxyl group is weakly acidic. The amino group also contributes to the overall basicity. |
| Reactivity | The molecule possesses multiple reactive sites, making it a versatile synthetic intermediate. |
Synthesis Strategies
While a specific, optimized synthesis for 2-Amino-5-methylpyridin-3-ol is not widely published, several plausible routes can be devised based on established methods for preparing substituted 2-amino-3-hydroxypyridines.
Approach 1: From Substituted Furans
One potential synthetic pathway starts from furan derivatives, which can undergo ring-expansion reactions to form pyridinols. A general process involves the reaction of a suitably substituted furan-2-carboxylic acid derivative with ammonia in the presence of an acid catalyst at elevated temperatures.[1]
Experimental Protocol: Conceptual Synthesis from a Furan Precursor
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Reaction Setup: A high-pressure reaction vessel is charged with a 5-methylfuran-2-carboxylic acid derivative, a suitable solvent (e.g., an amide-containing solvent), and an acid catalyst.
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Ammonolysis: The vessel is sealed and ammonia is introduced to a specified pressure.
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Heating: The reaction mixture is heated to a temperature between 100°C and 300°C for several hours.
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Work-up and Isolation: After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or chromatography to yield 2-Amino-5-methylpyridin-3-ol.
Approach 2: From Halogenated Pyridines
Another viable approach involves the nucleophilic substitution of a halogen on a pre-formed pyridine ring. This method often requires harsh reaction conditions but can be effective. A potential precursor would be a di-halogenated 5-methylpyridine.
Experimental Protocol: Conceptual Synthesis from a Dihalopyridine
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Hydroxylation: A 2-amino-3,5-dihalopyridine derivative (where the halogen at the 3-position is susceptible to nucleophilic substitution) is heated in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.[2] A copper catalyst may be required to facilitate the reaction.
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Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at temperatures ranging from 150°C to 160°C for several hours.
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Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized with acid, and the product is extracted. Purification is achieved through standard techniques like recrystallization or column chromatography.
Reactivity and Chemical Transformations
The chemical behavior of 2-Amino-5-methylpyridin-3-ol is dictated by its three key functional groups.
Reactions of the Amino Group
The 2-amino group can undergo a variety of reactions typical of primary aromatic amines, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
Reactions of the Hydroxyl Group
The 3-hydroxyl group can participate in reactions such as:
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Etherification: Reaction with alkyl halides in the presence of a base to form ethers.
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Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Reactions involving the Pyridine Ring
The pyridine ring itself can undergo electrophilic aromatic substitution, although the position of substitution will be directed by the existing activating groups.
Chelation and Complex Formation
The arrangement of the 2-amino and 3-hydroxyl groups makes 2-Amino-5-methylpyridin-3-ol an excellent bidentate ligand for metal ions. It can coordinate with transition metals through the nitrogen of the amino group and the deprotonated oxygen of the hydroxyl group to form stable chelate complexes. This property is analogous to that of the parent compound, 2-amino-3-hydroxypyridine, which is known to form complexes with various transition metals.
Potential Applications in Research and Development
The structural motifs present in 2-Amino-5-methylpyridin-3-ol make it a promising candidate for several applications, particularly in drug discovery and materials science.
Pharmaceutical and Agrochemical Synthesis
As a substituted primary amine and pyridinol, this compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[3] The pyridine core is a common scaffold in many approved drugs and agrochemicals. The functional groups on 2-Amino-5-methylpyridin-3-ol provide convenient handles for further chemical modifications to generate libraries of compounds for screening.
Corrosion Inhibition
Compounds containing both nitrogen and oxygen atoms, such as 2-amino-3-hydroxypyridine, have been shown to be effective corrosion inhibitors for metals in acidic environments. The ability of 2-Amino-5-methylpyridin-3-ol to chelate metal ions suggests it may also exhibit similar properties.
Safety and Handling
While a specific, detailed safety data sheet for 2-Amino-5-methylpyridin-3-ol is not widely available, precautions should be taken based on the reactivity of its functional groups.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Amino-5-methylpyridin-3-ol is a fascinating and potentially highly useful chemical intermediate. While detailed experimental data on this specific molecule is sparse, its structural relationship to other well-studied 2-amino-3-hydroxypyridines allows for a reasoned prediction of its properties and reactivity. Its multifunctional nature makes it a valuable tool for synthetic chemists in the design and construction of novel molecules with potential applications in medicine, agriculture, and materials science. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.
References
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.
- Process for the production of 2-amino-3-hydroxypyridine derivatives.
- Process for the production of 2-amino-3-hydroxypyridines.
